Product packaging for 2-(2,3-Dihydroxyphenyl)butanedioic acid(Cat. No.:CAS No. 138771-51-4)

2-(2,3-Dihydroxyphenyl)butanedioic acid

Cat. No.: B13590673
CAS No.: 138771-51-4
M. Wt: 226.18 g/mol
InChI Key: LRISEDXDFOSTNX-UHFFFAOYSA-N
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Description

2-(2,3-Dihydroxyphenyl)butanedioic acid is a dihydroxy-substituted phenylbutanedioic acid compound with the molecular formula C10H10O6 and an average molecular mass of 226.18 g/mol . This chemical structure features a butanedioic acid (succinic acid) backbone substituted with a 2,3-dihydroxyphenyl ring system, classifying it as an organic acid of interest in phytochemical and metabolic pathway studies. As a high-purity analytical standard, it is invaluable for researchers investigating the structure-activity relationships of phenolic acids, particularly in comparative studies with related compounds such as chicoric acid (a dicaffeoyltartaric acid) and other dihydroxyphenyl-derived structures . The presence of multiple hydroxyl and carboxylic acid functional groups suggests potential for metal chelation and antioxidant activity, making it a candidate compound for research in oxidative stress models. The exact physical properties, solubility, and spectral data for this specific isomer should be verified via certificate of analysis. This product is intended for laboratory research purposes only and is not for human consumption, diagnostic use, or therapeutic application. Researchers are encouraged to consult the product's safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O6 B13590673 2-(2,3-Dihydroxyphenyl)butanedioic acid CAS No. 138771-51-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138771-51-4

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

IUPAC Name

2-(2,3-dihydroxyphenyl)butanedioic acid

InChI

InChI=1S/C10H10O6/c11-7-3-1-2-5(9(7)14)6(10(15)16)4-8(12)13/h1-3,6,11,14H,4H2,(H,12,13)(H,15,16)

InChI Key

LRISEDXDFOSTNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(CC(=O)O)C(=O)O

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization of 2 2,3 Dihydroxyphenyl Butanedioic Acid

De Novo Chemical Synthesis Methodologies for Catechol-Butanedioic Acid Scaffolds

The chemical synthesis of 2-(2,3-dihydroxyphenyl)butanedioic acid presents unique challenges, primarily revolving around the control of regioselectivity on the catechol ring and the introduction of a chiral center. A multi-step approach is necessary, involving the strategic functionalization of the aromatic ring and the formation of the butanedioic acid side chain.

Strategic Approaches to Phenyl Ring Substitution and Butanedioic Acid Functionalization

A primary challenge in the synthesis of this compound is the selective introduction of the butanedioic acid moiety onto the catechol ring. The hydroxyl groups of catechol are activating and ortho-, para-directing, which can lead to a mixture of products. To achieve the desired substitution pattern, the use of protecting groups is essential. chemistrytalk.orgwikipedia.org Protecting the hydroxyl groups as ethers (e.g., benzyl (B1604629) or silyl (B83357) ethers) or as a cyclic acetal (B89532) (e.g., with acetone (B3395972) or benzaldehyde) can prevent unwanted side reactions and direct the substitution to the desired position. researchgate.netacs.org

Several classic organic reactions can be adapted to introduce the butanedioic acid chain. One potential route is through a Friedel-Crafts acylation of a protected catechol with succinic anhydride (B1165640). This would introduce a 4-(2,3-di-protected-phenyl)-4-oxobutanoic acid intermediate, which would then require reduction of the ketone to a methylene (B1212753) group to form the desired phenylbutanoic acid backbone. Subsequent steps would be needed to introduce the second carboxylic acid group.

Alternatively, a cross-coupling reaction could be employed. For example, a protected 2,3-dihalophenyl derivative could be coupled with a suitable four-carbon building block containing the butanedioic acid functionality. Another approach involves the alkylation of a protected catechol with a derivative of bromosuccinic acid.

A plausible synthetic strategy could involve the reaction of a protected 2,3-dihydroxybenzaldehyde (B126233) with a malonic acid derivative in a Knoevenagel condensation , followed by a Michael addition of a cyanide group and subsequent hydrolysis to form the dicarboxylic acid. orgsyn.org

Table 1: Comparison of Potential Protecting Groups for Catechol Synthesis

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Benzyl etherBnBnBr, base (e.g., K₂CO₃)Hydrogenolysis (H₂, Pd/C)Stable to a wide range of reagents.Requires catalytic hydrogenation for removal, which can affect other functional groups.
tert-Butyldimethylsilyl etherTBDMSTBDMSCl, imidazoleFluoride ion (e.g., TBAF), acidEasily introduced and removed under mild conditions.Can be labile to strong acids.
Methylene acetal-CH₂Br₂, baseStrong acid (e.g., HBr)Protects both hydroxyl groups simultaneously.Requires harsh conditions for removal.
Isopropylidene acetal (Acetonide)-Acetone, acid catalystAqueous acidEasily formed and removed.Sensitive to acidic conditions.

Stereoselective Synthesis and Chiral Resolution Techniques

The target molecule contains a chiral center at the carbon atom of the butanedioic acid chain that is attached to the phenyl ring. The synthesis of a single enantiomer can be achieved through two main strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric synthesis aims to create the desired stereoisomer directly. This can be accomplished by using a chiral auxiliary, a chiral catalyst, or a chiral substrate. For instance, an asymmetric Michael addition of a nucleophile to a chiral α,β-unsaturated ester derived from a protected 2,3-dihydroxyphenyl group could establish the stereocenter. The use of chiral iron succinoyl complexes has also been reported for the asymmetric synthesis of α-alkyl succinic acid derivatives. rsc.org Palladium-catalyzed enantioselective addition of aryl boronic acids to maleimides represents another modern approach to creating chiral arylsuccinimides, which can be subsequently hydrolyzed. rsc.org

Chiral resolution is a classical method that involves the separation of a racemic mixture. libretexts.org For a dicarboxylic acid like the target compound, this is typically achieved by forming diastereomeric salts with a chiral amine (a resolving agent). libretexts.org The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the pure enantiomer of the acid can be recovered by treatment with an achiral acid.

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

Resolving AgentTypeSource
BrucineAlkaloidNatural
StrychnineAlkaloidNatural
QuinineAlkaloidNatural
(R)- or (S)-1-PhenylethanamineAmineSynthetic
(R)- or (S)-2-Amino-1-butanolAmino alcoholSynthetic

Exploration of Phenolic Compound and Butanedioic Acid Derivative Precursors

The selection of appropriate starting materials is critical for a successful synthesis. For the catechol portion of the molecule, protected derivatives of catechol or 2,3-dihydroxybenzaldehyde would be suitable precursors. For the butanedioic acid portion, several options are available depending on the chosen synthetic route.

Potential Precursors:

Phenolic Precursors:

Catechol

1,2-Dimethoxybenzene

2,3-Dibenzyloxybenzaldehyde

1,3-Benzodioxole

Butanedioic Acid Precursors:

Succinic anhydride researchgate.net

Maleic anhydride

Diethyl fumarate (B1241708)

Diethyl malonate

Enzymatic and Biocatalytic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While there are no known natural pathways for the production of this compound, theoretical pathways can be proposed based on known enzymatic reactions.

Investigation of Microorganism-Mediated Production Pathways (Theoretical)

A theoretical microbial pathway for the synthesis of this compound could be engineered by combining enzymes from different metabolic routes. One hypothetical pathway could start from a common microbial metabolite, such as shikimic acid, which is a precursor to aromatic amino acids.

A key enzyme in the catabolism of aromatic compounds is catechol 1,2-dioxygenase , which cleaves the aromatic ring. wikipedia.org However, for the synthesis of the target molecule, this ring-cleavage activity would need to be suppressed or altered. Instead, one could envision a pathway where a catechol derivative is functionalized.

A plausible, though highly conceptual, pathway could involve:

Production of a catechol precursor: An engineered microorganism could be designed to produce 2,3-dihydroxybenzoic acid from central metabolism.

Introduction of the C4 moiety: A novel or engineered enzyme, perhaps a type of lyase or synthase, could catalyze the addition of a four-carbon unit (derived from, for example, succinyl-CoA) to the aromatic ring.

Further modifications: Subsequent enzymatic steps could then reduce and modify the side chain to yield the final butanedioic acid structure.

This approach would require significant metabolic engineering to introduce the necessary enzymatic activities and to channel metabolic flux towards the desired product.

Enzyme Engineering for Biocatalytic Synthesis (Conceptual)

The creation of a biocatalytic route for this compound would likely necessitate the engineering of existing enzymes to perform novel reactions. The two primary strategies for enzyme engineering are directed evolution and rational design. nih.govresearchgate.net

Directed evolution involves creating a large library of enzyme variants through random mutagenesis and then screening for the desired activity. nih.gov For example, one could start with a dioxygenase and evolve it to have a reduced ring-cleavage activity and an enhanced ability to catalyze a different reaction, such as a hydroxylation or an addition reaction on a catechol substrate. nih.gov

Rational design uses knowledge of an enzyme's structure and mechanism to make specific changes to its amino acid sequence to alter its function. mdpi.com For instance, the active site of a known synthase could be modified to accommodate a catechol-type substrate and catalyze the formation of a carbon-carbon bond with a C4 dicarboxylate precursor. Computational modeling can aid in identifying key residues to target for mutagenesis.

Table 3: Potential Enzyme Classes for Engineering

Enzyme ClassPotential Role in SynthesisEngineering Goal
DioxygenaseIntroduction of hydroxyl groups or modification of the aromatic ring.Alter substrate specificity and reaction type (e.g., from ring cleavage to C-C bond formation). mdpi.com
LyaseFormation of a carbon-carbon bond by adding a substrate to a double bond.Engineer the enzyme to accept a catechol derivative and a C4 dicarboxylate.
Synthase/SynthetaseJoining of two molecules.Create a novel synthase that can link a catechol precursor to a butanedioic acid precursor.
ReductaseReduction of ketones or double bonds in the side chain.Ensure high stereoselectivity in the reduction step.

Information regarding "this compound" is not available in the public domain.

The search results primarily yielded information on related but structurally distinct compounds such as:

2,3-Dihydroxybutanedioic acid (Tartaric acid): A common organic acid found in many plants. Extensive information is available on its properties, synthesis, and the derivatization of its carboxylic acid and hydroxyl groups.

2,3-Bis(3,4-dihydroxyphenyl)butanedioic acid (Chicoric acid): A natural phenol (B47542) with documented biological activities. Research is available on its extraction from natural sources and its synthesis.

Various derivatives of butanedioic acid (succinic acid): The general backbone of the requested molecule.

The absence of specific data for "this compound" prevents the generation of a scientifically accurate and detailed article that adheres to the requested outline focusing on its esterification, etherification, amidation, and other carboxylic acid derivatizations. Providing information on related compounds would not fulfill the specific requirements of the user's request, which is strictly focused on the singular, specified chemical entity.

Therefore, the requested article on the "" cannot be generated at this time due to the lack of available scientific research on this particular compound.

Biochemical Interactions and Mechanisms of Action of 2 2,3 Dihydroxyphenyl Butanedioic Acid

Enzyme Substrate or Inhibitor Studies

No specific studies were identified that investigate 2-(2,3-Dihydroxyphenyl)butanedioic acid as either a substrate or an inhibitor of the enzyme classes listed below.

Interactions with Oxidoreductases and Hydroxylases (e.g., Flavin-binding hydroxylases)

There is no available research detailing the interaction of this compound with oxidoreductases or hydroxylases. Flavin-dependent N-hydroxylating enzymes, for instance, are known to act on amines, amino acids, and related compounds to introduce hydroxyl groups, but their activity on a compound with the structure of this compound has not been documented. nih.gov

In Silico Prediction of Enzyme Binding and Activity

While computational methods for predicting protein-ligand interactions are well-established, no in silico studies specifically modeling the binding of this compound to any enzyme have been published. openreview.netnih.gov Such theoretical studies are crucial for predicting potential biological targets and understanding binding affinity before experimental validation. mdpi.comarxiv.org

Molecular Target Identification and Ligand Binding Research in In Vitro Systems

No in vitro studies have been published that identify specific molecular targets for this compound or characterize its binding to any protein.

Protein-Ligand Interaction Profiling (Theoretical and in vitro)

Tools like the Protein-Ligand Interaction Profiler (PLIP) are used to analyze and visualize non-covalent interactions between proteins and ligands in 3D structures. nih.govnih.gov This analysis is fundamental for understanding molecular recognition. biorxiv.org However, without an identified protein target or a solved complex structure involving this compound, no such profiling can be performed.

Modulation of Cellular Signaling Pathways in Model Systems

There is no evidence from in vitro studies using model systems to suggest that this compound modulates any specific cellular signaling pathways. Research into how dietary compounds or fatty acids can modulate signaling exists as a broad field of study, but these general principles cannot be specifically applied to the compound without direct experimental data. researchgate.netnih.gov

Cellular Pathway Modulation in Non-Human, In Vitro Models

Extensive literature searches did not yield specific studies investigating the in vitro effects of this compound on cellular pathways related to oxidative stress, inflammation, or microbial activity. The following sections outline the typical methodologies used to investigate such effects for novel compounds, but it is important to note that the specific data for this compound is not currently available in the public domain.

Influence on Oxidative Stress Responses in Cellular Assays (e.g., Antioxidant mechanisms)

Research in this area would typically involve treating various cell lines (e.g., fibroblasts, endothelial cells, or hepatocytes) with this compound and then inducing oxidative stress using agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP). The protective effects of the compound would then be quantified using a variety of assays.

Commonly employed antioxidant assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Trolox equivalent antioxidant capacity (TEAC) assay to assess direct radical scavenging activity. Cellular antioxidant effects are often measured by quantifying the levels of reactive oxygen species (ROS) using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Furthermore, the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) would be measured to determine if the compound upregulates the cell's own defense mechanisms.

A hypothetical data table illustrating the kind of results that would be generated from such studies is presented below.

Hypothetical Antioxidant Activity of this compound

Assay Concentration (µM) Result
DPPH Scavenging 10 Data not available
50 Data not available
100 Data not available
Cellular ROS Levels 10 Data not available
50 Data not available
100 Data not available

Modulation of Inflammatory Mediators in Cell Culture Models (e.g., Lipoxygenase inhibition)

To investigate anti-inflammatory properties, researchers would typically use cell culture models of inflammation, such as macrophage-like cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The ability of this compound to modulate inflammatory mediators would then be assessed.

Key parameters for investigation include the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. The levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) would be measured using techniques like ELISA. Furthermore, the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO) are common markers of inflammation that would be quantified.

A representative data table for potential findings in this area is shown below.

Hypothetical Anti-inflammatory Effects of this compound

Inflammatory Mediator Concentration (µM) Inhibition (%)
Lipoxygenase (LOX) 10 Data not available
50 Data not available
100 Data not available
Nitric Oxide (NO) Production 50 Data not available

Antimicrobial Mechanism Research in Microbial Cultures

The antimicrobial potential of this compound would be evaluated against a panel of pathogenic bacteria and fungi. Initial screening would involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) using broth microdilution or agar (B569324) dilution methods.

To elucidate the mechanism of action, studies might investigate the compound's effect on microbial cell membrane integrity using assays that measure the leakage of cellular components or changes in membrane potential. The impact on essential cellular processes such as DNA replication, protein synthesis, or specific enzymatic activities crucial for microbial survival would also be explored. Additionally, the ability of the compound to inhibit biofilm formation, a key virulence factor for many pathogens, would be assessed.

Below is a sample table that would be used to present such findings.

Hypothetical Antimicrobial Activity of this compound

Microbial Strain MIC (µg/mL) Mechanism of Action
Staphylococcus aureus Data not available Data not available
Escherichia coli Data not available Data not available

Biosynthetic and Biotransformation Pathways of 2 2,3 Dihydroxyphenyl Butanedioic Acid

Natural Occurrence and Isolation Methodologies from Botanical Sources

The natural occurrence of 2-(2,3-dihydroxyphenyl)butanedioic acid in botanical sources has not been widely reported. However, its structure suggests it would belong to the broad class of phenolic compounds, which are ubiquitous in the plant kingdom. wikipedia.org Phenolic compounds are typically found in vacuoles, cell walls, and as part of complex polymers like lignin. nih.gov

Should this compound be present in plant tissues, its isolation would likely follow standard methodologies for the extraction and purification of polar, phenolic secondary metabolites. A general workflow for its isolation can be hypothesized as follows:

Extraction: Plant material (e.g., leaves, roots, or bark) would be harvested, dried, and ground. The resulting powder would be subjected to solvent extraction, typically using a series of solvents with increasing polarity, such as hexane, ethyl acetate (B1210297), and methanol (B129727), to fractionate compounds based on their solubility.

Preliminary Separation: The crude methanolic extract, expected to contain polar compounds including phenolic acids, would be concentrated under reduced pressure. This concentrate could then be subjected to liquid-liquid partitioning between water and an immiscible organic solvent like ethyl acetate to further separate compounds.

Chromatographic Purification: The fraction containing the target compound would undergo several rounds of chromatography for purification. Techniques would likely include:

Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20, which are effective for separating phenolic compounds.

High-Performance Liquid Chromatography (HPLC): A preparative reversed-phase HPLC (RP-HPLC) with a C18 column would be the final step to achieve high purity, using a gradient of water and methanol or acetonitrile (B52724) as the mobile phase.

Throughout the process, fractions would be monitored using Thin-Layer Chromatography (TLC) or analytical HPLC to track the presence of the target compound.

Precursor Analysis and Biosynthetic Routes in Plants and Microorganisms

The biosynthesis of a hybrid molecule like this compound would plausibly involve the convergence of two major metabolic pathways: the phenylpropanoid pathway for the aromatic portion and the dicarboxylic acid metabolism for the butanedioic acid moiety.

The phenylpropanoid pathway is the primary route for the synthesis of a vast array of plant phenolic compounds, starting from the aromatic amino acid L-phenylalanine. wikipedia.orgnih.gov The initial steps are well-established and provide the C6-C3 backbone (a phenyl ring with a three-carbon side chain) that is the precursor to thousands of metabolites. researchgate.netnih.gov

A putative biosynthetic route for the 2,3-dihydroxyphenyl portion could proceed as follows:

Deamination: L-phenylalanine is first converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) . nih.gov

Hydroxylation: Cinnamic acid undergoes a series of hydroxylation reactions on the aromatic ring. While hydroxylation to form p-coumaric acid (at the C4 position) and subsequently caffeic acid (at C3 and C4) is common, the formation of a 2,3-dihydroxylated ring is less typical but mechanistically possible via specific hydroxylase enzymes. researchgate.net

Side-Chain Modification: The three-carbon side chain of the hydroxylated cinnamic acid derivative would need to be modified. This could involve oxidation or other enzymatic transformations to prepare it for linkage to the dicarboxylic acid unit.

The key enzymes of the general phenylpropanoid pathway that would be involved in generating the aromatic precursor are summarized in the table below.

Table 1: Key Enzymes in the General Phenylpropanoid Pathway
EnzymeAbbreviationFunctionSubstrateProduct
Phenylalanine Ammonia-LyasePALNon-oxidative deaminationL-Phenylalaninetrans-Cinnamic acid
Cinnamate-4-HydroxylaseC4HAromatic ring hydroxylationCinnamic acidp-Coumaric acid
4-Coumarate:CoA Ligase4CLThioester formationp-Coumaric acidp-Coumaroyl-CoA

The butanedioic acid component of the molecule is also known as succinic acid (or succinate (B1194679) in its anionic form). wikipedia.org Succinate is a central metabolite in virtually all living organisms as a key intermediate of the citric acid cycle (TCA cycle), which occurs in the mitochondria. wikipedia.org

The involvement of this pathway would be essential for providing the four-carbon dicarboxylate backbone:

TCA Cycle Origin: Succinate is formed from succinyl-CoA by the enzyme succinyl-CoA synthetase within the TCA cycle.

Precursor Activation: For biosynthesis, succinate would likely need to be activated, possibly as succinyl-CoA.

Condensation Reaction: The final putative step in the biosynthesis would be a condensation reaction, catalyzed by a specialized synthase or transferase, joining the phenylpropanoid-derived aromatic precursor with the succinate or succinyl-CoA moiety. The exact mechanism and nature of the precursors for this condensation are unknown.

Microbial and Enzymatic Degradation Pathways

The degradation of this compound by microorganisms would likely follow the general principles established for the catabolism of aromatic compounds. The structure contains a catechol-like (2,3-dihydroxyphenyl) ring, which is a common intermediate in the degradation of many aromatic pollutants.

Microbial degradation of complex aromatic molecules is a highly regulated process, often involving a series of peripheral enzymes that convert a specific substrate into a more common, central intermediate. mdpi.com The genes encoding these enzymes are frequently organized into operons or gene clusters, allowing for coordinated expression when the target compound is present. researchgate.net

By analogy with the degradation of similar compounds, the key enzymatic steps would include:

Initial Transformations: Enzymes such as hydroxylases or dehydrogenases might first modify the butanedioic acid side chain.

Central Intermediate Formation: The primary goal of the initial steps is to form a dihydroxylated aromatic ring (a catechol), which is the substrate for ring-cleavage enzymes. In this case, the molecule already contains this moiety.

Dioxygenases: These are the critical enzymes that catalyze the cleavage of the aromatic ring.

The table below lists enzymes and gene clusters involved in the degradation of related aromatic compounds, which could be analogous to those required for this compound.

Table 2: Representative Enzymes and Gene Clusters in Aromatic Catabolism
Enzyme/Gene ClusterFunctionExample SubstrateOrganism Example
Biphenyl Dioxygenase (bph genes)Initial hydroxylation of aromatic ringsBiphenylPseudomonas sp.
Catechol 2,3-DioxygenaseExtradiol (meta) ring cleavageCatecholPseudomonas putida
Catechol 1,2-DioxygenaseIntradiol (ortho) ring cleavageCatecholAcinetobacter calcoaceticus
tfd gene clusterDegradation of phenoxyacetic acids2,4-Dichlorophenoxyacetic acidCupriavidus necator

The 2,3-dihydroxyphenyl group is a catechol derivative, making it a prime substrate for ring-fission dioxygenases. Bacteria employ two main strategies for cleaving such structures:

Ortho (Intradiol) Cleavage: The aromatic ring is cleaved between the two hydroxyl-bearing carbon atoms. This reaction is catalyzed by catechol 1,2-dioxygenases and results in the formation of cis,cis-muconic acid derivatives.

Meta (Extradiol) Cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. This is catalyzed by catechol 2,3-dioxygenases and yields yellow-colored 2-hydroxymuconic semialdehyde derivatives. researchgate.net

Following ring fission, the resulting linear aliphatic acids are further metabolized through a series of steps involving hydrolases, dehydrogenases, and isomerases. Ultimately, these pathways generate intermediates of central metabolism, such as pyruvate, acetyl-CoA, and succinate, which can then enter the TCA cycle to generate energy and biomass. researchgate.net The butanedioic acid side chain would be released during this process and could also directly enter the TCA cycle.

Metabolomic Profiling and Flux Analysis in Biological Systems (Non-Human)

In non-human biological systems, such as bacteria and fungi known for their degradative capabilities, this compound would be identified through advanced analytical techniques like metabolomics. mdpi.com Untargeted metabolomic approaches, utilizing technologies such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), are designed to capture a broad snapshot of all small-molecule metabolites within an organism under specific conditions. mdpi.comfrontiersin.org

The identification of this compound in a metabolomic study of a bacterium like Pseudomonas or Rhodococcus species grown on an aromatic substrate would be a significant finding. nih.govoup.com These genera are well-known for their versatile catabolic pathways for degrading compounds like biphenyl. ethz.chnih.gov The presence of this specific butanedioic acid derivative would provide direct evidence for its existence in a biological context and help elucidate its precise position within a metabolic network.

Table 2: Potential Organisms and Enzymes in the Biotransformation of this compound

Organism TypeExample GenusRelevant Enzyme ClassRole in Pathway
Gram-negative BacteriaPseudomonasBiphenyl Dioxygenase (BphA)Initial hydroxylation of aromatic rings. nih.gov
Gram-negative BacteriaBurkholderia2,3-Dihydroxybiphenyl Dioxygenase (BphC)Cleavage of the dihydroxylated ring. t3db.ca
Gram-positive BacteriaRhodococcusHOPDA Hydrolase (BphD)Hydrolysis of the ring-cleavage product. drugbank.comnih.gov
FungiAspergillusMonooxygenasesHydroxylation reactions.

Advanced Analytical and Spectroscopic Characterization for Research of 2 2,3 Dihydroxyphenyl Butanedioic Acid

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for isolating 2-(2,3-dihydroxyphenyl)butanedioic acid from complex matrices and for its precise quantification. High-performance liquid chromatography (HPLC) is the primary choice for direct analysis, while gas chromatography-mass spectrometry (GC-MS) can be employed for volatile derivatives.

Developing a robust HPLC method is crucial for the accurate quantification of this compound. The process involves optimizing various parameters to achieve efficient separation with good peak shape and resolution. ajol.info

A reversed-phase approach is typically most effective for polar aromatic acids. A C18 column is a common choice for the stationary phase, offering excellent retention and separation capabilities for such compounds. researchgate.net The mobile phase usually consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. mdpi.com Acidifying the mobile phase with formic or acetic acid is essential to suppress the ionization of the carboxylic acid groups, ensuring better retention and symmetrical peak shapes. ajol.info

Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the compound of interest with a reasonable retention time while also separating it from other matrix components. ajol.info Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the phenyl group exhibits strong absorbance, typically around 280 nm.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm

Method validation is performed according to established guidelines to ensure linearity, precision, accuracy, and robustness, confirming the method is suitable for its intended purpose. ajol.inforesearchgate.net

Due to its low volatility and high polarity stemming from multiple hydroxyl and carboxylic acid groups, this compound is not directly amenable to GC-MS analysis. Therefore, a chemical derivatization step is required to convert the non-volatile analyte into a thermally stable and volatile derivative. chalmers.se

A common approach is silylation, where active hydrogens in the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS-derivatized compound is significantly more volatile and can be readily analyzed by GC-MS. chalmers.se

The GC method would utilize a capillary column, such as a DB-5MS, and a temperature program that starts at a low temperature to trap the analytes and then ramps up to elute the derivatized compound. nih.govmdpi.com The mass spectrometer, operating in electron ionization (EI) mode, then provides a characteristic fragmentation pattern that can be used for identification and quantification. nih.gov

Table 2: Typical GC-MS Conditions for Analysis of Derivatized this compound

ParameterCondition
Derivatization Reagent BSTFA with 1% TMCS
GC Column DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1.0 mL/min constant flow
Injector Temperature 280 °C
Oven Program 80 °C (hold 2 min), ramp to 300 °C at 10 °C/min (hold 5 min)
MS Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-650 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Beyond basic identification)

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. core.ac.uk For this compound, advanced NMR techniques are essential to confirm the connectivity and determine the stereochemistry.

While basic 1D ¹H and ¹³C NMR provide initial information, 2D NMR experiments are required for a complete structural assignment. casss.orgemory.edu

¹H NMR: Would show distinct signals for the aromatic protons on the dihydroxyphenyl ring and the aliphatic protons on the butanedioic acid chain. The coupling patterns between these protons provide initial connectivity information.

¹³C NMR: Would reveal the number of unique carbon environments, including signals for the aromatic carbons, the two carboxylic acid carbons, and the two aliphatic carbons bearing hydroxyl groups.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would establish the connectivity between the aliphatic protons H-2' and H-3' of the butanedioic acid chain and confirm the coupling relationships between the protons on the aromatic ring. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that has an attached proton. uab.edu

Table 3: Predicted 2D NMR Correlations for Structural Elucidation

ExperimentKey Expected CorrelationsInformation Gained
COSY H-2' ↔ H-3'Confirms butanedioic acid chain connectivity.
H-4 ↔ H-5 ↔ H-6Confirms aromatic spin system.
HSQC H-2' ↔ C-2'Assigns aliphatic carbons.
H-4/5/6 ↔ C-4/5/6Assigns aromatic carbons.
HMBC H-2' ↔ C-1, C-2, C-6Confirms attachment of side chain to phenyl ring.
H-2', H-3' ↔ C-1', C-4'Links aliphatic protons to carboxyl carbons.

Mass Spectrometry (MS) for Fragmentation Analysis and Metabolite Identification

Mass spectrometry is a powerful tool for confirming molecular weight, determining elemental composition, and elucidating structural features through fragmentation analysis. ualberta.ca

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, can provide a highly accurate mass measurement of the molecular ion. This allows for the calculation of a unique elemental formula, which is a critical step in confirming the identity of the compound.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. The molecule is ionized, typically using electrospray ionization (ESI), and the resulting molecular ion (e.g., [M-H]⁻ in negative mode) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. nih.gov For this compound, characteristic fragmentation would likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the butanedioic acid chain, as well as cleavages of the carbon-carbon bond between the aliphatic chain and the aromatic ring. researchgate.netmiamioh.edu

Table 4: Plausible ESI-MS/MS Fragmentation of this compound ([M-H]⁻)

m/z of Fragment IonProposed LossPlausible Structure of Fragment
[M-H-18]⁻Loss of H₂OIon resulting from dehydration of the side chain.
[M-H-44]⁻Loss of CO₂Ion resulting from decarboxylation.
[M-H-18-44]⁻Loss of H₂O and CO₂Ion resulting from sequential dehydration and decarboxylation.
123Cleavage of C-C bondDihydroxybenzenide anion.

In metabolomics studies, MS is used to identify metabolites of the parent compound. nih.gov Metabolites are typically formed through enzymatic modifications such as methylation, hydroxylation, glucuronidation, or sulfation. These modifications result in specific mass shifts from the parent compound. By comparing the MS/MS fragmentation pattern of a potential metabolite to that of the parent compound, the site of modification can often be inferred, enabling confident metabolite identification. nih.govthermofisher.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (Molecular Formula: C₁₀H₁₀O₆), HRMS would be employed to verify its molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass.

Given the presence of multiple acidic protons on the carboxylic acid and phenolic hydroxyl groups, Electrospray Ionization (ESI) in negative ion mode is often the preferred method, which would detect the deprotonated molecule [M-H]⁻. Analysis in positive ion mode could also yield protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. The high resolution of the mass analyzer (such as a Time-of-Flight or Orbitrap) allows for mass determination to within a few parts per million (ppm), providing strong evidence for the compound's elemental formula and distinguishing it from other isobaric compounds.

Table 1: Predicted HRMS Data for this compound (C₁₀H₁₀O₆)
Ion SpeciesFormulaCalculated Exact Mass (Da)
[M]C₁₀H₁₀O₆226.04774
[M-H]⁻C₁₀H₉O₆⁻225.04046
[M+H]⁺C₁₀H₁₁O₆⁺227.05501
[M+Na]⁺C₁₀H₁₀O₆Na⁺249.03726

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the precursor ion (e.g., the deprotonated molecule [M-H]⁻ at m/z 225.04) would be isolated and fragmented via Collision-Induced Dissociation (CID). The resulting fragmentation pattern offers a roadmap of the molecule's structure.

Key predicted fragmentation pathways for the [M-H]⁻ ion include:

Decarboxylation: The most common fragmentation for carboxylic acids involves the neutral loss of carbon dioxide (CO₂, 44.00 Da). libretexts.org This would result in a significant fragment ion at m/z 181.05.

Water Loss: The loss of a water molecule (H₂O, 18.01 Da) from the structure is also a probable fragmentation pathway.

Side-Chain Cleavage: Fragmentation can occur within the butanedioic acid chain, for instance, cleavage of the bond between the carbon bearing the phenyl group and the adjacent methylene (B1212753) carbon.

Combined Losses: Sequential losses, such as an initial decarboxylation followed by a loss of water, are common and provide further structural confirmation.

Analyzing these fragmentation patterns allows for the unambiguous identification of the catechol and butanedioic acid moieties within the molecule.

Table 2: Predicted MS/MS Fragmentation of the [M-H]⁻ Ion of this compound
Precursor Ion (m/z)Neutral LossLoss Mass (Da)Predicted Product Ion (m/z)Proposed Formula
225.0405CO₂43.9898181.0507C₉H₉O₄⁻
225.0405H₂O18.0106207.0299C₁₀H₇O₅⁻
225.0405HCOOH46.0055179.0350C₉H₇O₄⁻
181.0507H₂O18.0106163.0401C₉H₇O₃⁻

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by features from its hydroxyl and carboxyl groups. A very broad absorption band would likely appear in the 3500-2500 cm⁻¹ region, characteristic of the O-H stretching vibrations of the hydrogen-bonded carboxylic acid and phenolic groups. The C=O stretch of the carboxylic acid would produce a very strong and sharp absorption band around 1700-1725 cm⁻¹. researchgate.netresearchgate.net Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range, while C-O stretching from the acid and phenol (B47542) groups would appear in the 1320-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, typically produce a strong and sharp signal, which is highly characteristic of the substituted benzene (B151609) ring. While O-H stretching is generally weak in Raman spectra, the C=C and C-H stretching vibrations of the aromatic ring are expected to be prominent.

Together, IR and Raman spectra provide a comprehensive fingerprint of the molecule, confirming the presence of all key functional groups and offering insights into intermolecular interactions like hydrogen bonding.

Table 3: Predicted Vibrational Modes for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
O-H StretchCarboxylic Acid / Phenol3500 - 2500Strong, BroadWeak
C-H StretchAromatic3100 - 3000MediumStrong
C-H StretchAliphatic3000 - 2850MediumMedium
C=O StretchCarboxylic Acid1725 - 1700Very StrongMedium
C=C StretchAromatic Ring1610 - 1450Medium-StrongStrong
C-O StretchCarboxylic Acid / Phenol1320 - 1200StrongMedium

X-ray Crystallography for Solid-State Structure Determination (If Crystalline)

Should this compound be successfully crystallized, single-crystal X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique is capable of precisely determining atomic coordinates, from which all bond lengths, bond angles, and torsional angles can be calculated with high precision. nih.gov

The successful growth of a single crystal suitable for diffraction is a critical prerequisite. If achieved, the analysis would reveal:

Molecular Conformation: The exact spatial arrangement of the dihydroxyphenyl group relative to the butanedioic acid backbone.

Stereochemistry: The absolute configuration of the chiral center at the second carbon of the butanedioic acid chain.

Intermolecular Interactions: A detailed map of the hydrogen bonding network. Given the multiple hydrogen bond donors (three OH groups) and acceptors (six oxygen atoms), an extensive and complex network of intermolecular hydrogen bonds is expected to dictate the crystal packing.

Crystal System and Space Group: Fundamental parameters describing the symmetry and repeating unit cell of the crystal lattice.

This technique stands as the gold standard for structural elucidation, providing a level of detail that is unattainable by other methods. However, its application is entirely dependent on the ability to grow high-quality single crystals of the compound.

Computational and Theoretical Studies on 2 2,3 Dihydroxyphenyl Butanedioic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties and predicting the chemical reactivity of a molecule. These ab initio methods provide a detailed understanding of molecular orbitals, charge distribution, and vibrational modes.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com It is frequently employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(2,3-Dihydroxyphenyl)butanedioic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311G**, would predict key structural parameters. mdpi.comresearchgate.net These parameters include bond lengths, bond angles, and dihedral angles, providing a precise model of the molecular geometry. nih.gov

Vibrational analysis is subsequently performed on the optimized geometry. This calculation predicts the molecule's infrared (IR) and Raman spectra by determining the frequencies of its vibrational modes. nih.gov Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of C=O bonds in the carboxylic acid groups or the O-H stretching of the hydroxyl groups on the phenyl ring. Comparing these theoretical spectra with experimental data can help confirm the molecule's structure and identify its characteristic functional groups. nih.govresearchgate.net

Table 1: Predicted Vibrational Frequencies for a Related Dicarboxylic Acid Structure
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid~3500
C-H StretchAromatic Ring~3100
C=O StretchCarboxylic Acid~1750
C=C StretchAromatic Ring~1600
C-O StretchHydroxyl/Carboxyl~1250

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comlibretexts.org

For this compound, FMO analysis would reveal that the HOMO is likely localized over the electron-rich 2,3-dihydroxyphenyl (catechol) ring, which can readily donate electron density. The LUMO would likely be distributed over the electron-withdrawing butanedioic acid (succinic acid) portion of the molecule, particularly the carbonyl carbons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: FMO Parameters Calculated for a Similar Phenolic Compound
ParameterDescriptionIllustrative Energy Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.8
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO4.3

Note: These values are representative examples from DFT calculations on similar bioactive phenolic compounds to illustrate the output of FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. walisongo.ac.id It is calculated to predict how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. The map uses a color scale to denote different electrostatic potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net

For this compound, an MEP map would show the most negative potential (red/yellow) localized around the oxygen atoms of the hydroxyl and carboxylic acid groups, identifying them as sites for hydrogen bonding and interaction with positive ions. researchgate.net The most positive potential (blue) would likely be found around the hydrogen atoms of these same hydroxyl and carboxyl groups, highlighting their role as hydrogen bond donors. schrodinger.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. dovepress.com These simulations can provide detailed information about the conformational flexibility of this compound and its non-covalent interactions with its environment, such as solvent molecules or a biological receptor. ucr.edu

By simulating the molecule in an explicit solvent like water, MD can reveal stable conformations and the dynamics of intramolecular hydrogen bonding between the catechol hydroxyl groups and the carboxylic acid moieties. Furthermore, MD simulations are crucial for understanding how the molecule interacts with other molecules. For instance, simulations could model the formation of dimers or larger aggregates in solution or predict how the molecule binds within the active site of an enzyme, providing insights into its mechanism of action. dovepress.comnih.gov

Structure-Activity Relationship (SAR) Modeling and Prediction (In Silico Approaches)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are essential tools in modern drug discovery. nih.govmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. mdpi.comresearchgate.net For this compound, docking studies could be used to screen its binding affinity against various biological targets. The results, often expressed as a binding energy or docking score, can suggest potential therapeutic applications. mdpi.com These studies would identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

QSAR models build a mathematical relationship between the chemical properties of a series of compounds and their measured biological activities. mdpi.com By analyzing a set of molecules related to this compound, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Cheminformatics and Database Mining for Identifying Related Structures and Research Opportunities

Cheminformatics involves the use of computational tools to analyze chemical information. By mining large chemical databases such as PubChem, ChEBI, and the NIST Chemistry WebBook, researchers can gather extensive information about this compound and related structures. nist.govebi.ac.uknih.gov

Database searches can identify compounds with similar structural motifs, such as other catechol-containing succinic acid derivatives or related natural products. nih.gov Analyzing the known biological activities and published research associated with these similar structures can provide valuable clues about the potential applications and research directions for this compound. This approach helps to identify gaps in knowledge and highlights opportunities for novel investigations into its synthesis, properties, and biological functions.

Emerging Research Applications and Biotechnological Potential of 2 2,3 Dihydroxyphenyl Butanedioic Acid Preclinical/theoretical

Applications in Biocatalysis and Enzyme Engineering (As a substrate or product in novel enzymatic transformations)

The unique structure of 2-(2,3-Dihydroxyphenyl)butanedioic acid makes it a theoretical candidate for involvement in novel enzymatic transformations, both as a potential substrate for degradation or modification and as a target product of biocatalytic synthesis.

As a Product in Novel Enzymatic Synthesis: The synthesis of catechol derivatives is a significant area of biocatalysis, often employing enzymes like tyrosinases or phenol (B47542) hydroxylases. acs.orgmdpi.com These enzymes catalyze the ortho-hydroxylation of monophenolic compounds. Theoretically, an engineered phenol hydroxylase could be designed to act upon a precursor molecule, such as 2-(3-hydroxyphenyl)butanedioic acid, to regioselectively introduce a second hydroxyl group, yielding this compound. This green chemistry approach would offer a mild and specific alternative to traditional chemical synthesis, which often requires harsh conditions and can produce unwanted isomers. wur.nl

As a Substrate for Enzymatic Reactions: Conversely, the catechol ring is susceptible to enzymatic cleavage. Enzymes such as catechol 2,3-dioxygenase are central to microbial pathways for the degradation of aromatic compounds. nih.gov In a hypothetical pathway, this compound could serve as a substrate for such an enzyme, leading to ring fission and subsequent metabolism. Furthermore, the butanedioic acid moiety's carboxylic acid groups could be targeted by enzymes like decarboxylases, potentially leading to novel bioactive molecules. nih.govresearchgate.net

Enzyme engineering, through techniques like directed evolution and site-directed mutagenesis, could be employed to develop novel biocatalysts with high specificity and efficiency for transforming this compound. longdom.org

Table 1: Conceptual Enzymatic Transformations Involving this compound

Transformation TypeHypothetical Enzyme ClassPrecursor/SubstrateProductPotential Application
Synthesis Phenol Hydroxylase2-(3-Hydroxyphenyl)butanedioic acidThis compoundGreen synthesis of a functionalized catechol
Degradation (Ring Cleavage) Catechol DioxygenaseThis compoundRing-opened aliphatic acidBioremediation, metabolic pathway studies
Modification (Decarboxylation) Carboxy-Lyase / DecarboxylaseThis compound4-(2,3-Dihydroxyphenyl)-3-butenoic acidSynthesis of novel chemical entities
Modification (Reduction) Carboxylic Acid Reductase (CAR)This compound2-(2,3-Dihydroxyphenyl)butane-1,4-diolProduction of novel diols for polymers

Role in Plant Biochemistry and Stress Response Mechanisms (Conceptual)

Phenolic compounds are integral to plant physiology, serving diverse roles in growth, development, and defense against a multitude of stresses. numberanalytics.comnumberanalytics.come-bookshelf.de The catechol moiety within this compound suggests it could theoretically participate in these critical plant processes.

Plants produce a wide array of phenolic compounds via pathways like the shikimate and phenylpropanoid pathways as a defense mechanism against biotic and abiotic stresses. mdpi.comnih.gov These stresses, including high-intensity light (UV radiation), drought, and pathogen attack, often lead to the overproduction of reactive oxygen species (ROS). The catechol structure is a well-known antioxidant scaffold capable of scavenging ROS and chelating metal ions, thereby protecting cellular components from oxidative damage. mdpi.comnih.gov It is conceivable that, if synthesized by a plant, this compound would contribute to the plant's antioxidant capacity.

Furthermore, some phenolic compounds act as signaling molecules in plant defense pathways or influence root development. nih.govnih.gov Catechol itself has been identified as a smoke-derived compound that influences primary root growth and redox signaling. nih.gov The presence of the butanedioic acid portion could modulate the solubility and localization of the molecule within the plant cell, potentially influencing its specific biological role.

Table 2: Conceptual Roles of this compound in Plant Stress Response

Stress FactorPotential Role of CompoundUnderlying Mechanism (Theoretical)
Oxidative Stress (Drought, UV) AntioxidantThe catechol group directly scavenges reactive oxygen species (ROS), protecting DNA, proteins, and lipids from damage.
Pathogen Attack (Fungi, Bacteria) Phytoalexin / Defense CompoundMay inhibit pathogen growth directly or act as a precursor to structural defense polymers like lignin. e-bookshelf.de
Heavy Metal Toxicity Metal ChelatorThe adjacent hydroxyl groups of the catechol moiety can form stable complexes with metal ions, sequestering them. mdpi.com
Developmental Signaling Growth RegulatorCould influence root architecture and development through modulation of the cellular redox state, similar to other catechols. nih.gov

Conceptual Design of Novel Chemical Entities for Research Probes

Chemical probes are essential tools for dissecting complex biological processes by identifying and modulating the function of specific proteins. rsc.orgresearchgate.net The inherent reactivity of the catechol group makes this compound an interesting scaffold for the conceptual design of such probes.

Catechols can be oxidized to highly reactive ortho-quinones, which can then form covalent bonds with nucleophilic residues (such as cysteine) on proteins. nih.gov This reactivity can be harnessed to create activity-based protein profiling (ABPP) probes to map catechol-protein interactions within a cell or proteome.

Table 3: Conceptual Design of a Research Probe Based on this compound

Probe ComponentFunctionExample MoietyRationale
Reactive Group ("Warhead") Covalent modification of target proteins2,3-Dihydroxyphenyl (Catechol)Forms a reactive ortho-quinone upon oxidation, which covalently binds to nucleophilic amino acid residues. nih.gov
Scaffold Provides structural framework and attachment pointsButanedioic acidThe dicarboxylic acid structure allows for differential functionalization at two distinct points.
Reporter/Affinity Tag Detection and/or isolation of labeled proteinsBiotin or a Fluorophore (e.g., Fluorescein)Biotin enables pull-down and enrichment of target proteins; a fluorophore allows for visualization by microscopy.
Linker Connects the scaffold to the tagPolyethylene glycol (PEG) or alkyl chainA linker can provide spatial separation between the probe and the tag, minimizing steric hindrance.

Theoretical Contributions to Environmental Bioremediation Strategies

Bioremediation leverages biological systems, primarily microorganisms, to degrade or detoxify environmental pollutants. Phenolic compounds are common pollutants originating from various industrial activities, and their removal is a significant environmental challenge. igi-global.comnih.gov

The structure of this compound suggests it could be a key intermediate in the microbial degradation of more complex aromatic pollutants. For example, a hypothetical pollutant like 2-phenylbutanedioic acid could be hydroxylated by microbial enzymes to form intermediates, eventually leading to the formation of this compound. This catechol intermediate would then be a substrate for ring-cleavage dioxygenases, breaking down the aromatic ring into simpler aliphatic acids that can be funneled into central metabolism. wur.nlnih.gov Understanding the metabolism of such intermediates is crucial for designing effective bioremediation strategies.

Additionally, the catechol moiety's ability to chelate metals could be conceptually applied in phytoremediation. mdpi.com Plants that produce and exude compounds like this compound into the rhizosphere could potentially immobilize toxic heavy metals in the soil, preventing their uptake and entry into the food chain. Sunflowers, for example, are known to be used in phytoremediation and produce various phenolic compounds. wikipedia.org

Table 4: Theoretical Role of this compound in Bioremediation

Bioremediation StrategyConceptual Role of the CompoundHypothetical Mechanism
Microbial Degradation of Pollutants Metabolic IntermediateServes as the catechol intermediate in the degradation pathway of a larger aromatic pollutant (e.g., 2-phenylbutanedioic acid), enabling subsequent ring-cleavage by dioxygenase enzymes. nih.gov
Phytoremediation (Heavy Metals) Metal Chelator / ImmobilizerExuded by plant roots into the soil, where the catechol group binds to heavy metal ions (e.g., lead, cadmium), reducing their bioavailability.
Fungal Bioremediation Substrate for Ligninolytic FungiLignin-degrading fungi possess powerful oxidative enzymes that can break down a wide range of phenolic structures, potentially using this compound as a substrate. mdpi.com

Future Research Directions and Challenges

Addressing Synthetic Accessibility and Scalability for Research Purposes

General synthetic methods for phenylsuccinic acid and its derivatives have been reported. These often involve reactions such as the condensation of phenylacetate (B1230308) and chloracetate derivatives or the hydrolysis of dicyano-phenylpropionate esters. google.comorgsyn.org However, no specific procedures for the introduction of a 2,3-dihydroxy substitution pattern on the phenyl ring in the context of a butanedioic acid structure have been detailed. Future research would first need to establish a reliable and scalable synthetic route to even enable further study.

Elucidating Undiscovered Biochemical and Catabolic Pathways in Diverse Organisms

Microorganisms, particularly bacteria, have evolved diverse and complex catabolic pathways for the degradation of aromatic compounds. nih.govmicrobiologyresearch.orgmdpi.com These pathways typically involve initial enzymatic modifications of the aromatic ring, often leading to catechol or protocatechuate intermediates, followed by ring cleavage. oup.com The theoretical catabolism of 2-(2,3-Dihydroxyphenyl)butanedioic acid would likely involve such pathways, but specific enzymes and intermediate metabolites are unknown. Elucidating these pathways would require significant future research using techniques such as microbial culture studies and metabolic profiling.

Developing Advanced Analytical Methodologies for Trace Detection and Isomer Differentiation

A variety of analytical techniques are available for the detection and quantification of catechol and its derivatives. These include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and various spectrophotometric and electrochemical methods. researchgate.netresearchgate.netnih.gov The development of advanced analytical methodologies for this compound would be a necessary prerequisite for any detailed biological or environmental study, focusing on achieving high sensitivity for trace detection and selectivity to differentiate it from other structurally similar isomers and metabolites.

Exploring Novel Biological Interactions in Diverse Non-Human Biological Systems

Compounds containing a 2,3-dihydroxyphenyl (catechol) moiety can exhibit a range of biological activities, often linked to their antioxidant properties and ability to interact with biological macromolecules. nih.gov However, no studies have been published that investigate the specific biological interactions of this compound in any biological system, human or non-human. Future exploration in this area would be entirely novel.

Integration of Multi-Omics Data for a Systems-Level Understanding of its Biological Role

Multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for understanding the systemic effects of chemical compounds. At present, there are no published multi-omics studies involving this compound. The application of such techniques would be a long-term goal, contingent on the establishment of its synthesis, metabolic relevance, and fundamental biological activity.

Q & A

Basic: What are the recommended synthetic routes for 2-(2,3-Dihydroxyphenyl)butanedioic acid?

Methodological Answer:
Synthesis typically involves coupling dihydroxybenzene derivatives with butanedioic acid precursors. For example, esterification or acyl chloride-mediated reactions (e.g., using phenoxybutanoyl chloride derivatives as intermediates) can yield the target compound. Purification via recrystallization or HPLC is critical to remove isomers or unreacted starting materials . For structurally related compounds like chicoric acid, extraction from plant sources (e.g., Echinacea purpurea) followed by enzymatic or chemical modification has been documented .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: Confirms regiochemistry and hydroxyl group positions via 1H^1H- and 13C^{13}C-NMR shifts (e.g., dihydroxyphenyl protons resonate at δ 6.5–7.2 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (expected [M-H]^- ion at m/z 254.02 for C10_{10}H10_{10}O6_6) .
  • X-ray Crystallography: Resolves stereochemistry, as seen in related tartaric acid derivatives .

Basic: What biological roles or pharmacological activities are associated with this compound?

Methodological Answer:
Dihydroxyphenyl derivatives exhibit antioxidant, anti-inflammatory, and enzyme-inhibitory properties. For example:

  • Antioxidant Activity: Assessed via DPPH radical scavenging assays (IC50_{50} values < 50 µM in similar compounds) .
  • Enzyme Inhibition: Tested against cyclooxygenase-2 (COX-2) or tyrosine phosphatases using in vitro kinetic assays .

Basic: How can researchers optimize purification of this compound?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC (C18 column, gradient elution with 0.1% formic acid in acetonitrile/water) resolves polar impurities .
  • Recrystallization: Use ethanol/water mixtures (70:30 v/v) to isolate high-purity crystals .

Advanced: How does stereochemistry influence its biological activity?

Methodological Answer:
The (2R,3R)- and (2S,3S)-diastereomers of butanedioic acid derivatives show divergent binding affinities. For example:

  • Receptor Interactions: Molecular docking simulations reveal that the (R,R)-configuration enhances hydrogen bonding with COX-2 active sites compared to (S,S) .
  • Metabolic Stability: Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers to assess stereospecific degradation in liver microsome assays .

Advanced: How to address stability challenges under varying pH and temperature?

Methodological Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via UV-Vis (λ = 280 nm). Acidic conditions (pH < 4) often accelerate hydrolysis of the dihydroxyphenyl moiety .
  • Thermal Stability: Use DSC/TGA to identify decomposition temperatures (>150°C for anhydrous forms) .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:
Discrepancies may arise from:

  • Assay Conditions: Varying cell lines (e.g., RAW264.7 vs. THP-1 macrophages) or serum concentrations in anti-inflammatory studies. Standardize protocols using reference compounds (e.g., chicoric acid controls) .
  • Redox Interference: Antioxidant activity may artifactually inhibit ROS-dependent assays. Include redox controls (e.g., ascorbic acid) to validate specificity .

Advanced: What strategies enhance solubility for in vivo studies?

Methodological Answer:

  • Salt Formation: Sodium or potassium salts improve aqueous solubility (e.g., 50 mg/mL in PBS at pH 7.4) .
  • Cocrystallization: Coformers like nicotinamide enhance bioavailability, as demonstrated in related carboxylic acid derivatives .

Advanced: How do substituents on the phenyl ring modulate function?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -F, -NO2_2): Increase electrophilicity, enhancing enzyme inhibition (e.g., 3,4-difluoro analogs show 10-fold lower IC50_{50} against phosphatases) .
  • Methoxy Groups: Improve membrane permeability but reduce antioxidant capacity due to steric hindrance .

Advanced: What computational methods predict its interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to COX-2 or NF-κB using AMBER/CHARMM force fields. Key interactions: hydrogen bonds with Arg120 and hydrophobic contacts with Tyr355 .
  • QSAR Modeling: Train models on dihydroxyphenyl derivatives to predict IC50_{50} values for novel analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.